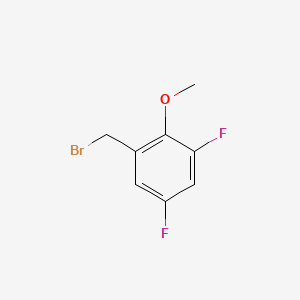

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

Description

BenchChem offers high-quality 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3,5-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYRQPGSEJMVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590647 | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-63-6 | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Properties of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene and its Isomer

A comprehensive analysis for researchers, scientists, and drug development professionals.

Initial Investigation: Extensive research for the chemical properties, synthesis, and experimental protocols of 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene did not yield specific data for this exact molecule. This suggests that the compound may not be commercially available or well-documented in scientific literature. However, a closely related and commercially available isomer, 2,6-difluoro-4-methoxybenzyl bromide (also known as 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene) , with CAS Number 94278-68-9, offers valuable comparative data. This technical guide will focus on the available information for this isomer, while clearly noting the structural differences.

Structural Isomers

The key distinction between the requested compound and the documented isomer lies in the substitution pattern on the benzene ring.

-

Requested Compound: 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

-

Documented Isomer: 2-(Bromomethyl)-1,3-difluoro-5-methoxybenzene (2,6-difluoro-4-methoxybenzyl bromide)

The different placement of the substituents will influence the chemical and physical properties of the molecules.

Chemical and Physical Properties of 2,6-Difluoro-4-methoxybenzyl bromide

The following table summarizes the key chemical and physical properties of 2,6-difluoro-4-methoxybenzyl bromide.

| Property | Value |

| CAS Number | 94278-68-9 |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Melting Point | 43-46 °C |

| Boiling Point | 210.4 ± 35.0 °C (Predicted) |

| Density | 1.566 ± 0.06 g/cm³ |

| Flash Point | 98.9 °C |

| Refractive Index | 1.514 |

Synthesis of 2,6-Difluoro-4-methoxybenzyl bromide

A common synthetic route for 2,6-difluoro-4-methoxybenzyl bromide involves the bromination of the corresponding alcohol, (2,6-difluoro-4-methoxyphenyl)methanol.

Experimental Protocol: Bromination of (2,6-Difluoro-4-methoxyphenyl)methanol

Materials:

-

(2,6-Difluoro-4-methoxyphenyl)methanol

-

Phosphorus(V) oxybromide (POBr₃)

-

Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl Acetate

Procedure:

-

A solution of (2,6-difluoro-4-methoxyphenyl)methanol (1 equivalent) in THF is prepared in a reaction vessel and cooled.

-

Phosphorus(V) oxybromide (2 equivalents) is added portion-wise to the stirring solution.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the addition of a saturated NaHCO₃ solution under cooling.

-

The organic layer is separated, and the aqueous layer is extracted with EtOAc.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous Na₂SO₄ and then concentrated under reduced pressure to yield the crude product.

-

The crude material is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene.[1]

References

An In-Depth Technical Guide to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene (CAS 202865-59-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide combines known physicochemical properties with detailed, predictive protocols and data to serve as a robust resource for researchers.

Compound Identity and Physicochemical Properties

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, also known by its synonym 2-Bromo-4,6-difluoroanisole, is a halogenated and methoxylated benzene derivative. The presence of fluorine atoms and a reactive bromomethyl group makes it an attractive building block for the synthesis of more complex molecules, particularly in the context of drug discovery where fluorination is a common strategy to enhance metabolic stability and binding affinity.

Table 1: Physicochemical Data

| Property | Value |

| CAS Number | 202865-59-6 |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| IUPAC Name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene |

| Synonyms | 2-Bromo-4,6-difluoroanisole |

| Predicted XlogP | 2.8 |

| Predicted Boiling Point | 220.5 ± 35.0 °C |

| Predicted Density | 1.6±0.1 g/cm³ |

Safety and Handling

As with all brominated organic compounds, 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 2: Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Proposed Experimental Protocols for Synthesis

Diagram 1: Proposed Synthetic Pathway

Elucidation of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. Due to the limited availability of direct experimental data for this specific isomer, this document presents a theoretical framework for its characterization based on established principles of organic chemistry and spectroscopic data from analogous compounds. This guide is intended to serve as a predictive resource for researchers working with this or structurally related molecules.

Chemical Structure and Properties

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is an aromatic organic compound with the molecular formula C₈H₇BrF₂O. Its structure consists of a benzene ring substituted with a bromomethyl group, two fluorine atoms at positions 3 and 5, and a methoxy group at position 2.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 237.04 g/mol |

| Exact Mass | 235.964 g/mol |

| Monoisotopic Mass | 235.964 g/mol |

| Boiling Point | ~230-250 °C (at 760 mmHg) |

| Density | ~1.6 g/cm³ |

| XLogP3 | ~2.9 |

Note: These values are estimations based on computational models and data from structurally similar compounds.

Proposed Synthesis

A plausible synthetic route to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene would involve the radical bromination of 3,5-difluoro-2-methoxytoluene.

Experimental Protocol: Radical Bromination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoro-2-methoxytoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Initiation: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as benzoyl peroxide (0.05 equivalents), to the solution.

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data that would be expected for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | m | 2H | Ar-H |

| ~4.5 | s | 2H | -CH ₂Br |

| ~3.9 | s | 3H | -OCH ₃ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (dd) | C -F |

| ~158 (d) | C -OCH₃ |

| ~110 (dd) | C -H |

| ~105 (t) | C -CH₂Br |

| ~62 | -OC H₃ |

| ~30 | -C H₂Br |

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with fluorine atoms.

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | Aromatic C-H stretch |

| ~2850-2960 | Aliphatic C-H stretch |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1250 | Aryl-O-C stretch (asymmetric) |

| ~1050 | Aryl-O-C stretch (symmetric) |

| ~1150-1350 | C-F stretch |

| ~600-700 | C-Br stretch |

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Assignment |

| 236/238 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 157 | [M - Br]⁺ |

| 129 | [M - Br - CO]⁺ |

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene.

This comprehensive approach, combining a targeted synthetic strategy with detailed spectroscopic analysis, provides a robust framework for the unambiguous structural elucidation of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. The predictive data herein serves as a valuable reference for researchers in the fields of medicinal chemistry and materials science.

An In-depth Technical Guide to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, a fluorinated aromatic compound with significant potential as a versatile intermediate in organic synthesis. This document consolidates key physicochemical data, safety information, a plausible synthetic protocol, and insights into its applications, particularly in the fields of pharmaceutical and agrochemical research. The unique combination of a reactive bromomethyl group and the electronic properties conferred by the fluorine and methoxy substituents make this molecule a valuable tool for the construction of complex molecular architectures.

Physicochemical and Safety Data

Quantitative data for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene and a closely related analogue, 1-(Bromomethyl)-3,5-difluorobenzene, are summarized below. The data for the analogue provides a useful estimation in the absence of experimentally verified values for the title compound.

| Property | Value | Notes |

| Molecular Formula | C₈H₇BrF₂O | - |

| Molecular Weight | 237.041 g/mol | - |

| CAS Number | Not explicitly found | A CAS number for the isomer 1-(bromomethyl)-2-fluoro-3-methoxybenzene is 447463-56-1.[1] |

| Appearance | Likely a colorless to light yellow liquid | Based on the analogue 1-(bromomethyl)-3,5-difluoro-benzene. |

| Density | ~1.6 g/mL at 25 °C (lit.) | Data for 1-(bromomethyl)-3,5-difluoro-benzene.[2] |

| Boiling Point | ~65 °C / 4.5 mmHg (lit.) | Data for 1-(bromomethyl)-3,5-difluoro-benzene.[2] |

| Refractive Index | ~n20/D 1.521 (lit.) | Data for 1-(bromomethyl)-3,5-difluoro-benzene.[2] |

Safety Information:

Safety data for the closely related compound 1-(bromomethyl)-3,5-difluoro-benzene indicates that it is a corrosive substance.[2] Appropriate handling precautions should be taken.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[2]

Synthesis and Experimental Protocol

While a specific protocol for the synthesis of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene was not found, a plausible route can be adapted from the synthesis of similar compounds, such as the bromination of the corresponding toluene derivative. A general experimental protocol is outlined below.

Reaction Scheme:

(3,5-Difluoro-2-methoxyphenyl)methanol → 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

Materials:

-

(3,5-Difluoro-2-methoxyphenyl)methanol

-

Phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN)

-

Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃)

Experimental Protocol (Adapted from similar syntheses): [3][4]

-

Reaction Setup: A solution of (3,5-Difluoro-2-methoxyphenyl)methanol in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

-

Bromination: A solution of phosphorus tribromide in anhydrous dichloromethane is added dropwise to the cooled solution of the alcohol over a period of 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The mixture is then transferred to a separatory funnel.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Characterization: The final product, 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, can be purified by column chromatography on silica gel. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to their ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[5] The title compound, 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, serves as a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

The reactive bromomethyl group allows for a variety of chemical transformations, including nucleophilic substitutions and the formation of carbon-carbon and carbon-heteroatom bonds. This versatility enables its incorporation into diverse molecular scaffolds targeting a wide range of diseases. For instance, similar fluorinated building blocks are utilized in the synthesis of kinase inhibitors for oncology applications.[6]

Below is a diagram illustrating the role of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene as a versatile synthetic intermediate.

Caption: Synthetic utility of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene.

This workflow highlights how the reactive bromomethyl group can be displaced by a variety of nucleophiles to generate a library of functionalized intermediates. These intermediates can then undergo further synthetic modifications, such as cross-coupling reactions, to build complex molecular architectures found in pharmaceuticals and agrochemicals.

Conclusion

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups provides a powerful tool for medicinal chemists and drug development professionals to construct novel and complex molecules with potentially enhanced biological properties. The information provided in this technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physicochemical properties and explore its full potential in various applications.

References

An In-Depth Technical Guide to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene and Its Analogs for Drug Discovery Professionals

Introduction

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive bromomethyl group and electron-withdrawing fluorine atoms, makes it an attractive intermediate for the synthesis of complex molecular architectures. The incorporation of fluorine is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This technical guide provides a comprehensive overview of the available information on 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, its isomers, and related compounds, with a focus on its synthesis and potential applications for researchers and scientists in the pharmaceutical industry.

Nomenclature and Physicochemical Properties

The IUPAC name for the compound is 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene.[3] It is also identified by the CAS Number 886500-63-6.[3] While specific, experimentally determined physicochemical and spectroscopic data for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene are not extensively reported in publicly available literature, the properties of structurally similar compounds can provide valuable insights. The table below summarizes key data for the target compound and some of its isomers and related analogs.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Physical Properties |

| 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | 886500-63-6 | C8H7BrF2O | 237.04 | Data not available |

| 2,6-Difluoro-4-methoxybenzyl bromide | 2-(Bromomethyl)-1,3-difluoro-5-methoxybenzene | 94278-68-9 | C8H7BrF2O | 237.04 | Colorless liquid |

| 1-(Bromomethyl)-3,5-difluorobenzene | 1-(Bromomethyl)-3,5-difluorobenzene | 141776-91-2 | C7H5BrF2 | 207.02 | Colorless to light yellow liquid; Boiling Point: 65 °C/4.5 mmHg; Density: 1.6 g/mL at 25 °C[4] |

| 1-Bromo-3,4-difluoro-2-methoxybenzene | 1-Bromo-3,4-difluoro-2-methoxybenzene | 888318-22-7 | C7H5BrF2O | 223.01 | Solid |

| 2-Bromo-1,5-difluoro-3-methoxybenzene | 2-Bromo-1,5-difluoro-3-methoxybenzene | 491852-44-9 | C7H5BrF2O | 223.01 | Data not available |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene are not readily found in peer-reviewed journals. However, a synthetic route for its isomer, 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene (also known as 2,6-difluoro-4-methoxybenzyl bromide), has been described and is presented below. This protocol can serve as a valuable reference for the synthesis of related compounds.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1,3-difluoro-5-methoxybenzene

This protocol is adapted from the synthesis of 2,6-difluoro-4-methoxybenzyl bromide.[5]

Reaction Scheme:

(2,6-difluoro-4-methoxyphenyl)methanol → 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene

Materials and Reagents:

-

(2,6-difluoro-4-methoxyphenyl)methanol

-

Phosphorus(V) oxybromide (POBr₃)

-

Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

-

Hexane

Procedure:

-

To a cold, stirring solution of (2,6-difluoro-4-methoxyphenyl)methanol (0.5 g, 2.87 mmol, 1 eq) in THF (20 ml), phosphorus(V) oxybromide (1.65 g, 5.74 mmol, 2 eq) was added portion-wise.

-

The reaction mixture was then stirred for 2 hours at room temperature.

-

The reaction was quenched by the addition of a saturated NaHCO₃ solution under cooling conditions.

-

The organic layer was separated, and the aqueous layer was extracted with EtOAc (50 ml).

-

The combined organic layers were washed with water (30 ml) and brine (30 ml).

-

The organic layer was dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to obtain the crude material.

-

The crude product was purified by silica gel column chromatography (10% EtOAc/hexane) to afford 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene (0.45 g, 66% yield) as a colorless liquid.[5]

General Synthetic Workflow

The synthesis of bromomethylated difluoromethoxybenzene derivatives generally involves the bromination of a corresponding methyl-substituted benzene ring. A common method for such transformations is the Wohl-Ziegler bromination, which utilizes N-Bromosuccinimide (NBS) and a radical initiator like AIBN (Azobisisobutyronitrile).

Applications in Drug Discovery

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in drug discovery. The introduction of fluorine atoms can modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] The bromomethyl group serves as a versatile handle for introducing the aromatic scaffold into a larger molecule through nucleophilic substitution reactions.

While specific applications of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene are not well-documented, its structural motifs are found in various pharmacologically active compounds. It can be envisioned as a key building block for the synthesis of novel drug candidates targeting a range of therapeutic areas.

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene represents a potentially valuable, yet underexplored, building block for medicinal chemistry. While detailed experimental data for this specific compound is sparse, the synthetic protocols and properties of its isomers provide a solid foundation for its future investigation and application. The strategic combination of a reactive bromomethyl group and fluorine substituents makes it and related analogs important tools for the development of next-generation therapeutics. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in drug discovery.

References

An In-depth Technical Guide to the Synthesis Precursors of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic precursors and methodologies leading to 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene, a key building block in the development of various pharmaceutical compounds. This document outlines a plausible and efficient synthetic pathway, starting from the commercially available precursor, 3,5-difluoro-2-hydroxybenzaldehyde. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the successful synthesis of this important intermediate.

Synthetic Pathway Overview

The synthesis of 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene can be efficiently achieved through a three-step process commencing with 3,5-difluoro-2-hydroxybenzaldehyde. This pathway involves:

-

O-methylation of the phenolic hydroxyl group to yield 3,5-difluoro-2-methoxybenzaldehyde.

-

Reduction of the benzaldehyde to the corresponding benzyl alcohol, (3,5-difluoro-2-methoxyphenyl)methanol.

-

Bromination of the benzylic alcohol to afford the final product, 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene.

This synthetic route is advantageous due to the accessibility of the starting material and the utilization of standard, high-yielding organic transformations.

Technical Guide: Spectroscopic and Synthetic Overview of a Brominated Difluoroanisole Derivative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for spectroscopic and synthetic data for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene did not yield any specific results in the public domain. This guide therefore presents available data for a closely related isomer, 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene , to provide a relevant technical overview. All data and protocols herein pertain to this isomer unless otherwise specified.

Introduction

Halogenated and methoxy-substituted aromatic compounds are crucial building blocks in medicinal chemistry and materials science. The specific substitution pattern of fluorine, bromine, and methoxy groups can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a summary of the available synthetic information for 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene, a compound with potential applications as a versatile intermediate in the synthesis of more complex molecules.

Synthesis of 2-(Bromomethyl)-1,3-difluoro-5-methoxybenzene

A documented synthesis for 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene involves the bromination of the corresponding benzyl alcohol. This reaction is a common and effective method for the preparation of benzyl bromides, which are themselves reactive intermediates for further functionalization.

The following protocol is adapted from the synthesis of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene.

Reaction: (2,6-difluoro-4-methoxyphenyl)methanol to 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene.

Reagents and Materials:

-

(2,6-difluoro-4-methoxyphenyl)methanol

-

Phosphorus(V) oxybromide (POBr₃)

-

Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

-

Hexane

Procedure:

-

A solution of (2,6-difluoro-4-methoxyphenyl)methanol (1 equivalent) in tetrahydrofuran (THF) is prepared in a reaction vessel and cooled.

-

Phosphorus(V) oxybromide (POBr₃) (2 equivalents) is added portion-wise to the stirring solution.

-

The reaction mixture is then stirred at room temperature for 2 hours.

-

Upon completion, the reaction is quenched by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution under cooling.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (EtOAc).

-

The combined organic layers are washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude material is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 10% EtOAc/hexane) as the eluent to afford the pure 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene.

Spectroscopic Data

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene from its corresponding benzyl alcohol.

Conclusion

While direct spectroscopic and synthetic data for 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene remains elusive, the provided information for the closely related isomer, 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene, offers a valuable reference for researchers in the field. The outlined synthetic protocol details a standard and effective method for the preparation of this class of compounds. It is anticipated that the spectroscopic characterization of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene would be consistent with its structure, and the data, once acquired, would be a valuable addition to the chemical literature. Professionals in drug development can utilize such methodologies to create novel intermediates for the synthesis of bioactive molecules.

Technical Guide: Safety and Handling of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals. It synthesizes safety and handling information from data available for structurally similar compounds. A specific Safety Data Sheet (SDS) for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene was not available at the time of writing. All users must conduct a thorough risk assessment before handling this chemical and consult their institution's safety guidelines.

Executive Summary

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a substituted aromatic compound likely used as a building block in organic synthesis. Based on the safety data for the closely related compound, 1-(bromomethyl)-3,5-difluorobenzene, this chemical should be treated as highly hazardous. The primary dangers are severe skin corrosion and serious eye damage. It is also expected to be a lachrymator. Strict adherence to safety protocols, including the use of comprehensive Personal Protective Equipment (PPE), is mandatory to prevent exposure. This guide provides an overview of known hazards, recommended handling procedures, and emergency response protocols.

Hazard Identification and Classification

The primary hazardous component of this molecule is the bromomethyl group attached to the fluorinated benzene ring. This functional group is characteristic of lachrymatory agents and potent alkylating agents, which can cause severe tissue damage upon contact.

Based on the data for 1-(Bromomethyl)-3,5-difluorobenzene, the following hazard classification should be assumed:

Potential Health Effects:

-

Eye Contact: Causes serious eye damage, potentially leading to permanent vision loss. The compound is expected to be a lachrymator (tear-producing).

-

Skin Contact: Causes severe skin burns and corrosion.[1] Absorption through the skin may lead to systemic toxicity.

-

Inhalation: May cause respiratory irritation and chemical burns to the respiratory tract.

-

Ingestion: Harmful if swallowed; may cause severe burns to the mouth, throat, and stomach.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂ | [3] |

| Molecular Weight | 207.02 g/mol | [2] |

| Boiling Point | 65 °C / 4.5 mmHg | [1][2] |

| Density | 1.6 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.521 | [1][2] |

| Appearance | Clear colorless to orange/green liquid | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Handling and Storage

Strict protocols must be followed to ensure the safe handling and storage of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following should be worn at all times when handling the compound:

-

Eye/Face Protection: Chemical safety goggles and a full-face shield.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[4]

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes. For operations with a higher risk of splashing, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: All handling of volatile or aerosolized material must be done in a certified chemical fume hood.[5] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene in a laboratory setting.

Caption: General workflow for handling hazardous chemical reagents.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Recommended storage is at refrigerator temperatures (2-8°C).[2]

-

Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.[5][7]

-

Store in a locked cabinet or area accessible only to authorized personnel.[4][5]

Experimental Protocols: Safety in Synthesis

While specific protocols for the use of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene are application-dependent, its synthesis often involves benzylic bromination, a hazardous procedure. The following is a generalized protocol for such a reaction, emphasizing the safety steps required.

Reaction: Benzylic Bromination of 3,5-difluoro-2-methoxytoluene

Materials:

-

3,5-difluoro-2-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

Methodology:

-

Preparation: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a chemical fume hood. Ensure all glassware is dry.

-

Charging Flask: Charge the flask with 3,5-difluoro-2-methoxytoluene and the chosen solvent.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator to the solution.[8]

-

Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).[8]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure. The crude product, 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, should be purified promptly or stored under inert gas at low temperatures.

-

First Aid and Emergency Procedures

Immediate action is critical in the event of an exposure.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] Wash clothing before reuse.[4] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill and Leak Response

The following diagram illustrates the decision-making process for responding to a chemical spill.

Caption: Decision workflow for chemical spill response.

Disposal Considerations

All waste containing this chemical must be treated as hazardous.

-

Product: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7] Do not allow the chemical to enter drains or waterways.

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, dispose of them as hazardous waste.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available, but it is not expected to be pyrophoric or explosive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[7]

-

Conditions to Avoid: Exposure to moisture, heat, open flames, and sources of ignition.[5][7]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and nucleophiles.[5][7]

-

Hazardous Decomposition Products: Combustion or decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[7]

References

- 1. 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2 - iChemical [ichemical.com]

- 2. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]

- 3. 1-(BROMOMETHYL)-3,5-DIFLUOROBENZENE | CAS 141776-91-2 [matrix-fine-chemicals.com]

- 4. angenechemical.com [angenechemical.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

Navigating the Synthesis of a Niche Reagent: A Technical Guide to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and synthesis of the highly specialized aromatic compound, 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene. Acknowledging its current status as a non-stock chemical intermediate, this document provides a comprehensive overview of a plausible synthetic route, estimated physicochemical properties, and detailed experimental considerations. This information is intended to empower researchers in medicinal chemistry and drug discovery with the knowledge to procure or synthesize this valuable building block for novel therapeutic agents.

The unique substitution pattern of 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene, featuring a reactive benzylic bromide, electron-withdrawing fluorine atoms, and an electron-donating methoxy group, makes it a desirable intermediate for introducing complex motifs into drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. The bromomethyl group serves as a key reactive site for nucleophilic substitution, enabling the facile introduction of a wide range of pharmacophores.

Commercial Availability

Proposed Synthetic Pathway

A logical and practical synthetic approach to 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene involves a two-stage process: first, the synthesis of the precursor, 3,5-difluoro-2-methoxytoluene, followed by its selective benzylic bromination.

Caption: Proposed multi-step synthesis of the target compound.

Physicochemical Data of Structurally Related Compounds

To assist in the characterization and handling of the target compound, the following table summarizes key physical properties of structurally similar molecules. These values can serve as useful estimates for 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1-Bromo-3,5-difluorobenzene | 461-96-1 | C₆H₃BrF₂ | 192.99 | 140[1][2] | 1.676[1][2] | 1.499[1][2] |

| 1-(Bromomethyl)-3,5-difluorobenzene | 141776-91-2 | C₇H₅BrF₂ | 207.02 | 65 / 4.5 mmHg[3] | 1.6[3] | 1.521[3] |

| 3,5-Difluorotoluene | 117358-51-7 | C₇H₆F₂ | 128.12 | Flammable liquid | - | - |

Experimental Protocols

The following section outlines a detailed protocol for the key benzylic bromination step. The synthesis of the precursor, 3,5-difluoro-2-methoxytoluene, involves a sequence of standard organic transformations for which general procedures are widely available in the literature.

Stage 1: Synthesis of 3,5-Difluoro-2-methoxytoluene (Precursor)

A potential route to this precursor begins with commercially available 3,5-difluoroaniline.

-

Diazotization and Hydrolysis: Convert 3,5-difluoroaniline to the corresponding diazonium salt, followed by hydrolysis to yield 3,5-difluorophenol. The Sandmeyer reaction is a well-established method for this transformation.[3]

-

Methylation: The resulting 3,5-difluorophenol can be methylated using a standard Williamson ether synthesis with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to yield 1,3-difluoro-2-methoxybenzene.

-

Formylation: Introduction of a formyl group at the 2-position can be achieved through an electrophilic aromatic substitution such as the Vilsmeier-Haack or Rieche formylation, yielding 3,5-difluoro-2-methoxybenzaldehyde.[4]

-

Reduction: The aldehyde is then reduced to a methyl group using a method like the Wolff-Kishner or Clemmensen reduction to afford the desired precursor, 3,5-difluoro-2-methoxytoluene.

Stage 2: Benzylic Bromination of 3,5-Difluoro-2-methoxytoluene

This stage employs a free-radical halogenation at the benzylic position, a reaction commonly known as the Wohl-Ziegler reaction.

Materials:

-

3,5-Difluoro-2-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or a less toxic alternative like 1,2-dichlorobenzene)[5]

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoro-2-methoxytoluene in the chosen anhydrous solvent under an inert atmosphere.

-

Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02-0.1 equivalents of AIBN) to the solution.

-

Heat the reaction mixture to reflux. The reaction can be initiated by heat or photochemical means (e.g., a sunlamp).[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene.

Potential Side Reactions:

-

Ring Bromination: The presence of the electron-donating methoxy group can activate the aromatic ring towards electrophilic bromination, leading to the formation of aryl-brominated side products. Careful control of reaction conditions and the use of radical-specific initiators can minimize this.[6]

-

Over-bromination: The reaction can proceed to form the di- and tri-brominated products at the benzylic position. Using a controlled amount of NBS can help to favor the mono-brominated product.

Caption: Experimental workflow for benzylic bromination.

Application in Drug Development

The title compound is a versatile intermediate for introducing the 3,5-difluoro-2-methoxybenzyl moiety into a target molecule. The benzylic bromide is highly susceptible to nucleophilic attack, allowing for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Caption: Utility in forming various chemical linkages.

This reactivity allows for the straightforward attachment of this substituted benzyl group to a variety of molecular scaffolds, making it a valuable tool for structure-activity relationship (SAR) studies and the development of new drug candidates. The incorporated fragment can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 1261677-79-5 Cas No. | 3,6-Difluoro-2-methoxyaniline | Apollo [store.apolloscientific.co.uk]

- 6. orgsyn.org [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene as a key building block in the development of novel chemical entities for pharmaceutical research. The protocols detailed below offer representative methods for the derivatization of this versatile reagent through nucleophilic substitution reactions.

Introduction

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a valuable starting material in medicinal chemistry and drug discovery. The presence of difluoro- and methoxy- substituents on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design. The bromomethyl group serves as a reactive handle for the introduction of a wide variety of functional groups through nucleophilic substitution, enabling the synthesis of diverse compound libraries for biological screening.

The primary route for the derivatization of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene involves the S_N2 displacement of the bromide ion by a nucleophile. This reaction is typically efficient and proceeds under mild conditions, making it an attractive method for the construction of complex molecules.

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis, purification, and characterization of derivatives from 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene.

Caption: General experimental workflow for nucleophilic substitution.

Representative Synthetic Protocols

The following protocols describe the synthesis of representative derivatives of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene via nucleophilic substitution with an amine, a thiol, and a cyanide source.

Protocol 1: Synthesis of a Secondary Amine Derivative

This protocol details the reaction of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene with a primary amine to yield a secondary amine derivative.

Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | 237.04 | 1.0 | 1.0 | 237 mg |

| Primary Amine (e.g., Benzylamine) | 107.15 | 1.2 | 1.2 | 129 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |

| Acetonitrile (CH₃CN) | - | - | - | 5 mL |

Procedure:

-

To a round-bottom flask, add 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene (237 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and acetonitrile (5 mL).

-

Add the primary amine (1.2 mmol) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired secondary amine derivative.

Protocol 2: Synthesis of a Thioether Derivative

This protocol describes the formation of a thioether by reacting 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene with a thiol.

Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | 237.04 | 1.0 | 1.0 | 237 mg |

| Thiol (e.g., Thiophenol) | 110.18 | 1.1 | 1.1 | 121 mg |

| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | 1.2 | 48 mg |

| Ethanol (EtOH) | - | - | - | 5 mL |

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.1 mmol) and sodium hydroxide (1.2 mmol) in ethanol (5 mL).

-

Add a solution of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene (237 mg, 1.0 mmol) in ethanol (2 mL) to the reaction mixture.

-

Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of a Nitrile Derivative

This protocol outlines the synthesis of a nitrile derivative using a cyanide salt. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | 237.04 | 1.0 | 1.0 | 237 mg |

| Sodium Cyanide (NaCN) | 49.01 | 1.5 | 1.5 | 74 mg |

| Dimethyl Sulfoxide (DMSO) | - | - | - | 5 mL |

Procedure:

-

Dissolve 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene (237 mg, 1.0 mmol) in DMSO (5 mL) in a round-bottom flask.

-

Carefully add sodium cyanide (74 mg, 1.5 mmol) to the solution.

-

Stir the mixture at 50 °C for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data

The following table summarizes representative, hypothetical data for the synthesis of derivatives from 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. Actual results may vary depending on the specific nucleophile and reaction conditions.

| Derivative Type | Nucleophile | Yield (%) | Purity (%) (by HPLC) |

| Secondary Amine | Benzylamine | 85 | >98 |

| Thioether | Thiophenol | 92 | >99 |

| Nitrile | Sodium Cyanide | 78 | >97 |

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene are of significant interest as potential inhibitors of various enzymes, including protein kinases, which are often dysregulated in diseases such as cancer. The synthesized derivatives can be screened for their ability to modulate specific signaling pathways.

The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy. A hypothetical inhibitor derived from 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene could be designed to block the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling.

Caption: A simplified RTK signaling pathway targeted by a hypothetical inhibitor.

Application of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene in the Synthesis of Novel Immunomodulatory Agents

Introduction: 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a key synthetic intermediate in medicinal chemistry, primarily utilized for the introduction of the 3,5-difluoro-2-methoxybenzyl moiety into target molecules. This structural motif is of significant interest in drug discovery due to the unique physicochemical properties imparted by the fluorine and methoxy substituents. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can influence receptor interactions and solubility. The strategic placement of these groups on the benzene ring creates a specific electronic and steric profile that can be exploited for designing potent and selective therapeutic agents.

Application in the Synthesis of PD-1/PD-L1 Inhibitors

Recent advancements in cancer immunotherapy have highlighted the importance of targeting immune checkpoint pathways, such as the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) axis. The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the anti-tumor immune response. Small molecules that can block this interaction are of high therapeutic value.

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene serves as a crucial building block in the synthesis of a novel class of amide compounds that function as PD-1/PD-L1 inhibitors. These compounds have demonstrated potent blocking activity of the PD-1/PD-L1 interaction, leading to the reversal of T-cell function inhibited by PD-L1.

The general synthetic approach involves the alkylation of a suitable amine-containing scaffold, such as a pyrrolidine derivative, with 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. This reaction, typically a nucleophilic substitution, attaches the 3,5-difluoro-2-methoxybenzyl group to the core structure, which is essential for the biological activity of the final compound.

Mechanism of Action and Signaling Pathway

The immunomodulatory compounds synthesized using 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene exert their effect by disrupting the PD-1/PD-L1 signaling cascade. By inhibiting the interaction between PD-1 and PD-L1, these small molecules prevent the dephosphorylation of downstream signaling molecules in the T-cell receptor (TCR) pathway. This leads to the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The activation of NFAT results in the transcription of genes encoding for pro-inflammatory cytokines, such as interleukin-2 (IL-2), and other molecules that promote T-cell proliferation, survival, and cytotoxic activity against tumor cells.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a small molecule inhibitor, leading to T-cell activation.

Quantitative Data

While the patent literature describes the synthesis and qualitative activity of immunomodulatory compounds derived from 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, specific quantitative data such as IC50 values are not publicly available in the reviewed documents. The compounds are noted for their strong PD-1/PD-L1 blocking activity and good pharmacokinetic properties.

| Compound Class | Target | Activity | Reference |

| Amide Derivatives | PD-1/PD-L1 Interaction | Strong Blocking Activity |

Experimental Protocols

The following is a general experimental protocol for the synthesis of a pyrrolidine-based immunomodulatory compound using 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, based on standard organic synthesis methodologies.

Synthesis of (S)-1-(3,5-difluoro-2-methoxybenzyl)pyrrolidine-3-carboxylic acid

Objective: To synthesize a key intermediate for immunomodulatory compounds by reacting (S)-pyrrolidine-3-carboxylic acid with 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene.

Materials:

-

(S)-pyrrolidine-3-carboxylic acid

-

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (S)-pyrrolidine-3-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene (1.1 eq) in DMF to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product, (S)-1-(3,5-difluoro-2-methoxybenzyl)pyrrolidine-3-carboxylic acid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of a key intermediate for immunomodulatory drugs.

Application Notes and Protocols for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene as a versatile building block in organic synthesis and drug discovery. Due to the limited availability of specific literature for this compound, the following protocols are proposed based on well-established chemical principles and analogous reactions.

Introduction

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a functionalized aromatic building block with significant potential in medicinal chemistry and materials science. The presence of a reactive bromomethyl group, coupled with the electronic effects of the difluoro and methoxy substituents, makes it a valuable intermediate for introducing the 3,5-difluoro-2-methoxyphenyl moiety into target molecules. This moiety can influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Appearance | Colorless to light yellow oil or low melting solid |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Proposed Synthesis of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

The synthesis of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene can be envisioned in a two-step sequence starting from the commercially available 2,4-difluorobenzoic acid. The proposed pathway involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by bromination.

Synthetic Workflow

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene as a versatile building block in medicinal chemistry and materials science. The protocols detailed below are representative methods for conducting nucleophilic substitution reactions on this substrate, enabling the synthesis of a diverse range of derivatives.

Introduction

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a valuable electrophilic starting material for the introduction of the 3,5-difluoro-2-methoxybenzyl moiety into various molecular scaffolds. The benzylic bromide is highly reactive towards a wide array of nucleophiles, proceeding primarily through an S(_N)2 mechanism. This reactivity allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds. The presence of the difluoro and methoxy substituents on the aromatic ring can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and receptor binding affinity, making this an attractive fragment in drug discovery programs.

Applications in Drug Discovery and Medicinal Chemistry

The 3,5-difluoro-2-methoxybenzyl motif is of significant interest in the development of novel therapeutic agents. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of nearby functional groups. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule. Consequently, derivatives of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene are explored as intermediates in the synthesis of compounds targeting a range of biological targets.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes a series of potential nucleophilic substitution reactions with 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, providing a general outlook on the expected products and typical reaction conditions based on analogous benzylic bromides.

| Nucleophile Type | Nucleophile | Reagent | Base | Solvent | Typical Temperature | Product |

| N-Nucleophile | Primary/Secondary Amine | R¹R²NH | K₂CO₃ or Et₃N | Acetonitrile or DMF | Room Temperature - 80 °C | 1-((R¹,R²-amino)methyl)-3,5-difluoro-2-methoxybenzene |

| N-Nucleophile | Azide | Sodium Azide (NaN₃) | - | DMF/Water | Room Temperature | 1-(Azidomethyl)-3,5-difluoro-2-methoxybenzene |

| O-Nucleophile | Phenol | ArOH | K₂CO₃ or Cs₂CO₃ | Acetone or Acetonitrile | Room Temperature - Reflux | 1-((Aryloxy)methyl)-3,5-difluoro-2-methoxybenzene |

| O-Nucleophile | Carboxylate | RCOOH | Et₃N or DBU | THF or Dichloromethane | Room Temperature | (3,5-Difluoro-2-methoxybenzyl) carboxylate |

| S-Nucleophile | Thiol | RSH | K₂CO₃ or NaH | DMF or THF | 0 °C - Room Temperature | 1-((R-thio)methyl)-3,5-difluoro-2-methoxybenzene |

| C-Nucleophile | Cyanide | Sodium Cyanide (NaCN) | - | DMSO/Water | Room Temperature - 50 °C | 2-(3,5-Difluoro-2-methoxyphenyl)acetonitrile |

Experimental Protocols

The following are detailed, representative protocols for key nucleophilic substitution reactions of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene.

Protocol 1: Synthesis of N-((3,5-Difluoro-2-methoxybenzyl)amine Derivatives

This protocol describes a general procedure for the reaction of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene with a primary or secondary amine.

-

Materials:

-

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene and anhydrous acetonitrile.

-

Add the desired primary or secondary amine, followed by potassium carbonate.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure N-((3,5-difluoro-2-methoxybenzyl)amine derivative.

-

Protocol 2: Synthesis of 1-((Aryloxy)methyl)-3,5-difluoro-2-methoxybenzene Derivatives

This protocol outlines a general method for the Williamson ether synthesis using 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene and a substituted phenol.

-

Materials:

-

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone or Acetonitrile

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted phenol in acetone or acetonitrile.

-

Add potassium carbonate to the solution.

-

Add 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization to afford the desired 1-((aryloxy)methyl)-3,5-difluoro-2-methoxybenzene derivative.

-

Protocol 3: Synthesis of 1-((Arylthio)methyl)-3,5-difluoro-2-methoxybenzene Derivatives

This protocol provides a general procedure for the synthesis of thioethers from 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene and a thiol.

-

Materials:

-

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene (1.0 eq)

-

Thiol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

-

-

Procedure:

-

If using K₂CO₃: To a stirred solution of the thiol in anhydrous DMF, add potassium carbonate. Stir for 10-15 minutes at room temperature.

-

If using NaH: To a stirred solution of the thiol in anhydrous THF at 0 °C, carefully add sodium hydride. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

-

Cool the reaction mixture to 0 °C and add a solution of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1-((arylthio)methyl)-3,5-difluoro-2-methoxybenzene derivative.

-

Mandatory Visualizations

Caption: General workflow for nucleophilic substitution.

Caption: SN2 reaction pathway analogy.

Application Notes and Protocols for Cross-Coupling Reactions with 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene in various palladium-catalyzed cross-coupling reactions. The difluoromethoxybenzene motif is of significant interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3] These protocols offer robust starting points for the synthesis of novel compounds for drug discovery and development.

Introduction to Cross-Coupling with 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a versatile building block for introducing a difluoro-methoxyphenylmethyl moiety into a range of organic molecules. The benzylic bromide functionality is amenable to several key cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the synthesis of diverse molecular scaffolds, which are valuable in the exploration of new chemical space for therapeutic agents. The strategic placement of two fluorine atoms and a methoxy group on the aromatic ring can significantly influence the electronic properties and conformation of the final products.

Suzuki-Miyaura Coupling: Formation of C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a benzylic halide and an organoboron compound. This reaction is particularly useful for synthesizing diarylmethane derivatives, which are common structural motifs in bioactive molecules.[4]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 16 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | DMF | 140 (MW) | 0.5 | 78 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O | 90 | 18 | 88 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry reaction vial, add 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

-

The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

In a separate vial, the palladium catalyst (1-5 mol%) and ligand (if required, 2-10 mol%) are mixed.

-

The catalyst/ligand mixture is then added to the reaction vial.

-

Degassed solvent is added via syringe.

-

The reaction mixture is heated to the specified temperature and stirred for the indicated time.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired diarylmethane derivative.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Formation of C(sp³)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a benzylic bromide and a terminal alkyne, providing access to propargyl-substituted aromatic compounds. These products are valuable intermediates in organic synthesis.

Quantitative Data Summary

The following table presents typical reaction conditions and yields for the Sonogashira coupling of 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene with various terminal alkynes.

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | 82 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 8 | 90 |

| 3 | 1-Heptyne | [Pd(μ-I)PtBu₃]₂ (3) | - | LiHMDS | Toluene | RT | 0.5 | 88 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 50 | 16 | 75 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a flame-dried Schlenk flask, add the palladium catalyst (2-5 mol%), copper(I) iodide (5-10 mol%, if applicable), and a stir bar.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Add the degassed solvent, followed by the base (e.g., triethylamine or diisopropylamine).

-

Add 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) via syringe.

-

The reaction mixture is stirred at the specified temperature for the indicated time.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Formation of C(sp³)-N Bonds